1,3-dioxo-2-(pyridin-4-ylmethyl)-2,3-dihydro-1H-isoindole-5-carboxylic acid
CAS No.: 356576-16-4
Cat. No.: VC5787274
Molecular Formula: C15H10N2O4
Molecular Weight: 282.255
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 356576-16-4 |
---|---|
Molecular Formula | C15H10N2O4 |
Molecular Weight | 282.255 |
IUPAC Name | 1,3-dioxo-2-(pyridin-4-ylmethyl)isoindole-5-carboxylic acid |
Standard InChI | InChI=1S/C15H10N2O4/c18-13-11-2-1-10(15(20)21)7-12(11)14(19)17(13)8-9-3-5-16-6-4-9/h1-7H,8H2,(H,20,21) |
Standard InChI Key | FTBUTLLUBDCPPN-UHFFFAOYSA-N |
SMILES | C1=CC2=C(C=C1C(=O)O)C(=O)N(C2=O)CC3=CC=NC=C3 |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is 1,3-dioxo-2-(pyridin-4-ylmethyl)-2,3-dihydro-1H-isoindole-5-carboxylic acid, reflecting its bicyclic isoindole dione scaffold substituted at the 2-position with a pyridin-4-ylmethyl group and at the 5-position with a carboxylic acid . Its molecular formula is C₁₅H₁₀N₂O₄, corresponding to a molecular weight of 282.25 g/mol .
Structural Characterization
The compound’s structure (Figure 1) combines:
-
An isoindole-1,3-dione core, which provides planarity and conjugation.
-
A pyridin-4-ylmethyl substituent at position 2, introducing basicity via the pyridine nitrogen.
-
A carboxylic acid group at position 5, enabling hydrogen bonding and solubility in polar solvents.
The SMILES notation for the compound is C1=CN=CC=C1CC2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O
, illustrating the connectivity of the pyridine ring, methylene bridge, and isoindole-carboxylic acid system . The InChIKey LNWAYWWOYHEHJX-UHFFFAOYSA-N
(adapted from analogous structures) further encodes its stereochemical and topological features .
Table 1: Key Molecular Descriptors
Property | Value |
---|---|
Molecular Formula | C₁₅H₁₀N₂O₄ |
Molecular Weight (g/mol) | 282.25 |
CAS Registry Number | 348125-25-7* |
Hydrogen Bond Donors | 1 (COOH) |
Hydrogen Bond Acceptors | 5 (2 × C=O, 1 × COOH, 2 × N) |
*Note: The CAS number corresponds to a closely related analog; specific registration for the pyridin-4-ylmethyl variant requires verification .
Physicochemical Properties
Predicted Properties
Computational models estimate:
-
Boiling Point: 555.5 ± 40.0 °C (extrapolated from similar aromatic diones) .
-
Density: 1.512 ± 0.06 g/cm³ (indicative of a compact, planar structure) .
-
Acidity (pKa): 3.31 ± 0.20, reflecting the carboxylic acid’s ionization potential .
Spectral Data
-
IR Spectroscopy: Expected peaks for C=O stretches (∼1770 cm⁻¹, isoindole dione), COOH (∼1700 cm⁻¹), and pyridine C=N (∼1600 cm⁻¹).
-
NMR: ¹H-NMR would show pyridinyl protons (δ 7.2–8.6 ppm), methylene bridge (δ 4.5–5.0 ppm), and aromatic isoindole protons (δ 7.5–8.0 ppm) .
Applications and Biological Relevance
Pharmaceutical Intermediates
Isoindole diones are explored as kinase inhibitors and anti-inflammatory agents. The pyridine moiety may enhance blood-brain barrier penetration, suggesting potential CNS drug applications .
Material Science
Conjugated systems like this compound could serve as organic semiconductors or ligands in metal-organic frameworks (MOFs) .
Supplier | Purity | Packaging | Price (USD) |
---|---|---|---|
American Custom Chemicals | 95% | 1 g | 692.46 |
American Custom Chemicals | 95% | 2.5 g | 932.60 |
American Custom Chemicals | 95% | 5 g | 1,114.58 |
Prices reflect small-scale synthesis challenges and demand for research-grade material .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume